Cas no 2649083-74-7 (2-chloro-5-(2-isocyanatoethyl)pyridine)

2-Chloro-5-(2-isocyanatoethyl)pyridine is a versatile heterocyclic compound featuring both a reactive isocyanate group and a chloro-substituted pyridine ring. This bifunctional structure enables its use as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The isocyanate group allows for efficient coupling with nucleophiles, such as amines or alcohols, while the pyridine moiety offers coordination potential for metal-catalyzed reactions. Its stability under controlled conditions and selective reactivity make it suitable for constructing complex molecular architectures. The compound is typically handled under inert conditions due to the moisture-sensitive nature of the isocyanate functionality.
2-chloro-5-(2-isocyanatoethyl)pyridine structure
2649083-74-7 structure
Product Name:2-chloro-5-(2-isocyanatoethyl)pyridine
CAS No:2649083-74-7
MF:C8H7ClN2O
MW:182.60698056221
CID:6577619
PubChem ID:165638002
Update Time:2025-10-28

2-chloro-5-(2-isocyanatoethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-5-(2-isocyanatoethyl)pyridine
    • 2649083-74-7
    • EN300-1981079
    • Inchi: 1S/C8H7ClN2O/c9-8-2-1-7(5-11-8)3-4-10-6-12/h1-2,5H,3-4H2
    • InChI Key: MNXQAISOPRAJOY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)CCN=C=O

Computed Properties

  • Exact Mass: 182.0246905g/mol
  • Monoisotopic Mass: 182.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 42.3Ų

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Additional information on 2-chloro-5-(2-isocyanatoethyl)pyridine

Introduction to 2-chloro-5-(2-isocyanatoethyl)pyridine (CAS No. 2649083-74-7)

2-chloro-5-(2-isocyanatoethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 2649083-74-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, characterized by a six-membered heterocyclic ring containing a nitrogen atom. The presence of both a chloro substituent at the 2-position and an isocyanatoethyl group at the 5-position imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry.

The structural features of 2-chloro-5-(2-isocyanatoethyl)pyridine enable its participation in diverse chemical transformations, including nucleophilic substitution reactions, condensation reactions, and polymerization processes. These properties have positioned it as a key building block in the development of novel molecules with potential applications in drug discovery and material science.

In recent years, the pharmaceutical industry has seen a surge in interest for heterocyclic compounds due to their biological activity and versatility. Pyridine derivatives, in particular, have been extensively studied for their role as pharmacophores in various therapeutic agents. The introduction of functional groups such as chloro and isocyanatoethyl enhances the compound's utility by allowing further derivatization into more complex structures. This flexibility is crucial for designing molecules that can interact with biological targets with high specificity and efficacy.

One of the most compelling aspects of 2-chloro-5-(2-isocyanatoethyl)pyridine is its potential as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its reactive sites to develop novel inhibitors, agonists, and antagonists targeting various disease pathways. For instance, studies have explored its use in generating pyridine-based scaffolds that exhibit inhibitory activity against enzymes involved in inflammatory responses. These findings highlight the compound's significance in medicinal chemistry and its contribution to addressing unmet medical needs.

The isocyanatoethyl group in 2-chloro-5-(2-isocyanatoethyl)pyridine is particularly noteworthy for its ability to participate in polymerization reactions, forming polyurethane-like materials. Such polymers have applications in coatings, adhesives, and even biodegradable materials. The incorporation of pyridine units into these polymers can impart additional functionalities, such as metal chelation or enzyme binding sites, expanding the range of possible applications.

Advances in synthetic methodologies have further enhanced the accessibility and utility of 2-chloro-5-(2-isocyanatoethyl)pyridine. Modern techniques, including transition-metal-catalyzed cross-coupling reactions and flow chemistry processes, have enabled more efficient and scalable production of this compound. These innovations not only improve cost-effectiveness but also allow for greater experimentation with structural modifications, fostering the discovery of new derivatives with enhanced properties.

The compound's role in drug development extends beyond simple intermediates. It has been utilized in the synthesis of prodrugs designed to enhance bioavailability or targeted delivery systems. By modifying its structure or conjugating it with other molecules, researchers can create systems that release active pharmaceutical ingredients (APIs) under specific physiological conditions. This approach holds promise for improving therapeutic outcomes while minimizing side effects.

In agrochemical research, 2-chloro-5-(2-isocyanatoethyl)pyridine has been explored as a precursor for developing novel pesticides and herbicides. Its reactivity allows for the creation of compounds that can interact with biological targets in plants or pests, offering new solutions to agricultural challenges. The ability to fine-tune its properties through structural modifications makes it a versatile tool for agrochemical innovation.

The safety profile of 2-chloro-5-(2-isocyanatoethyl)pyridine is another critical consideration in its application. While it possesses reactive functional groups that require careful handling during synthesis and use, appropriate protocols ensure safe handling without compromising efficacy. Studies have focused on optimizing reaction conditions to minimize unwanted side products while maintaining high yields of the desired compound.

Future research directions for 2-chloro-5-(2-isocyanatoethyl)pyridine may include exploring its role in green chemistry initiatives. By developing more sustainable synthetic routes and reducing waste generation, researchers can align its production with environmental goals. Additionally, investigating its potential applications in nanotechnology could unlock new possibilities for drug delivery and material science.

The compound's versatility underscores its importance as a chemical building block with broad applicability across multiple industries. Whether used to develop life-saving drugs or innovative materials, 2-chloro-5-(2-isocyanatoethyl)pyridine exemplifies how specialized chemicals drive progress in science and technology.

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